N-(5-bromo-2-formylphenyl)acetamide
Description
N-(5-Bromo-2-formylphenyl)acetamide is an acetamide derivative characterized by a brominated aromatic ring and a formyl group at the ortho position relative to the acetamide moiety. Such properties are critical in drug design, particularly for antimicrobial, anticancer, or enzyme-targeting agents .
Properties
IUPAC Name |
N-(5-bromo-2-formylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-5H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDVKQKTTGWVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-bromo-2-formylphenyl)acetamide can be synthesized through a multi-step process involving the bromination of a precursor compound followed by formylation and acetamidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and formylation reactions, followed by purification steps to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-formylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-bromo-2-carboxyphenylacetamide.
Reduction: 5-bromo-2-hydroxyphenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-bromo-2-formylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-formylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity. The acetamide group provides additional sites for interaction with biological molecules .
Comparison with Similar Compounds
Halogen-Substituted Acetamides
Key Examples :
N-(3-Chloro-4-hydroxyphenyl)acetamide (): Substitution: Chlorine at position 3, hydroxyl at position 3. Contrast: The absence of a formyl group limits its utility in covalent binding compared to the target compound .
2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide (): Substitution: Bromine at position 2, nitro and hydroxyl groups. Contrast: The nitro group may reduce biocompatibility compared to the formyl group in the target compound .
Table 1: Halogenated Acetamide Derivatives
| Compound | Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| N-(5-Bromo-2-formylphenyl)acetamide | Br (C5), CHO (C2), Acetamide | ~258.1 (est.) | Reactive formyl group |
| N-(3-Chloro-4-hydroxyphenyl)acetamide | Cl (C3), OH (C4) | 185.6 | Polar, antioxidant potential |
| 2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide | Br (C2), NO₂ (C5), OH (C2) | 293.0 | Nitro enhances stability |
Heterocyclic Acetamide Derivatives
Key Examples :
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): Core Structure: Benzothiazole with trifluoromethyl and phenyl groups.
2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide () :
Contrast with Target Compound :
Phenoxy and Aryl-Substituted Acetamides
Key Examples :
2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide (): Substitution: Bromo, formyl, methoxy on phenoxy; methylphenyl acetamide. Properties: Methoxy group increases lipophilicity; formyl enables crosslinking .
2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide () :
- Substitution: Bromophenyl and pyridinyl.
- Properties: Pyridine enhances solubility; crystallinity confirmed via X-ray .
Table 2: Phenoxy/Aryl Acetamides
| Compound | Core Structure | Molecular Weight | Key Applications |
|---|---|---|---|
| This compound | Phenyl | ~258.1 | Intermediate for Schiff bases |
| 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide | Phenoxy | 392.2 | Antimicrobial potential |
| 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide | Phenyl + pyridine | 319.2 | Crystalline, high solubility |
Pharmacological and Industrial Potential
- Antimicrobial Activity: Phenoxy acetamides () and piperazinyl derivatives () show gram-positive and antifungal activity, suggesting the target compound could be optimized similarly .
- Drug Metabolism : Methazolamide metabolites () highlight acetamide stability; bromine may slow hepatic clearance compared to chlorine .
- Material Science : Crystalline analogs () demonstrate utility in crystallography, aiding in structure-activity studies .
Biological Activity
N-(5-bromo-2-formylphenyl)acetamide is a compound that has garnered attention for its potential biological activity and therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features a bromine atom and a formyl group on the phenyl ring, contributing to its unique chemical reactivity and biological interactions. The structure can be represented as follows:
- Chemical Formula : C9H8BrN
- Molecular Weight : 215.07 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms are proposed:
- Hydrogen Bonding : The formyl group can form hydrogen bonds with amino acids in target proteins, enhancing binding affinity.
- Reactivity Modulation : The presence of the bromine atom can influence the compound's reactivity, potentially affecting its interaction with biological targets.
- Acetamide Group : This moiety provides additional sites for interaction, which may enhance the compound's overall efficacy in biological systems.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, leading to programmed cell death. A notable study reported that this compound effectively inhibited cell proliferation in breast cancer cell lines .
Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) analysis has been conducted to understand how variations in the chemical structure affect biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine) enhances the compound's potency against certain biological targets.
- Positioning of Functional Groups : The position of substituents on the phenyl ring significantly influences the compound's interaction with enzymes, impacting its overall efficacy .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. It was found to exhibit a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Study 2: Anticancer Activity
In another research effort, this compound was tested on MDA-MB-231 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 15 | 50 |
| 20 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
